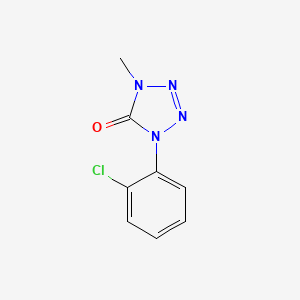
(4-Nitrophenyl)(thiophen-2-yl)methanol
Descripción general
Descripción
(4-Nitrophenyl)(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescence Sensitization
- Application : (4-Nitrophenyl)(thiophen-2-yl)methanol derivatives have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These compounds demonstrate potential in enhancing the luminescence efficiency of lanthanide ions, which is significant in various applications including lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).
Synthesis of Novel Compounds
- Application : The compound has been used in the synthesis of unique molecular structures such as aziridin-2-yl]methanol and its derivatives. This showcases its role as a precursor in synthetic chemistry, leading to the creation of new compounds with potential applications in pharmaceuticals and material science (Madesclaire et al., 2013).
Development of Conducting Polymers
- Application : this compound has been involved in the synthesis of conducting polymers. These polymers are soluble in common organic solvents and show promise for use in electrochromic devices, highlighting the compound's significance in the field of material science and electronic applications (Variş et al., 2006).
Chemosensor Development
- Application : Derivatives of this compound have been used to develop chemosensors for detecting metal ions like Ag(+). This application is crucial in environmental monitoring and industrial processes, where the detection and measurement of metal ions are essential (Tharmaraj et al., 2012).
Solvatochromism and Chemical Sensing
- Application : Nitro-substituted derivatives of this compound have been investigated for their solvatochromic properties. These compounds can act as probes for investigating solvent mixtures and as switches in solvatochromic devices, which are useful in analytical chemistry and sensor technologies (Nandi et al., 2012).
Propiedades
IUPAC Name |
(4-nitrophenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7,11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFSPZRPZUTONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656474 | |
| Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40310-37-0 | |
| Record name | (4-Nitrophenyl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1655583.png)
![4-[Benzyl(tert-butyl)amino]-1-(1-ethylcyclopentyl)-1-phenylbut-2-yn-1-ol](/img/structure/B1655584.png)




![Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride](/img/structure/B1655595.png)

![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-](/img/structure/B1655598.png)




